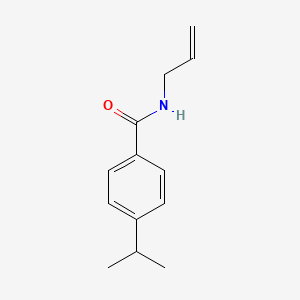
N-allyl-4-isopropylbenzamide
Descripción general
Descripción
N-allyl-4-isopropylbenzamide, also known as AI-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
N-allyl-4-isopropylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, this compound has been shown to have antimicrobial properties, and it has been suggested as a potential treatment for bacterial infections. In agriculture, this compound has been proposed as a potential biocontrol agent for plant diseases. In biotechnology, this compound has been used as a signaling molecule in bacterial communication.
Mecanismo De Acción
The mechanism of action of N-allyl-4-isopropylbenzamide involves its ability to act as a signaling molecule in bacterial communication. This compound is produced by various bacterial species and is recognized by other bacterial species through specific receptors. This recognition leads to the activation of various cellular processes, including gene expression and biofilm formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on bacterial cells. It has been shown to regulate gene expression, leading to the upregulation or downregulation of specific genes. This compound has also been shown to regulate biofilm formation, which is a critical process in bacterial pathogenesis. Additionally, this compound has been shown to have antimicrobial properties, leading to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-isopropylbenzamide has several advantages for lab experiments, including its ease of synthesis and purification. Additionally, this compound is a stable compound, making it suitable for long-term storage. However, this compound has some limitations, including its potential for degradation over time, which can affect its activity. Additionally, this compound can be affected by environmental factors, such as pH and temperature, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for N-allyl-4-isopropylbenzamide research, including the development of new synthesis methods and the identification of new applications for this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential for use in various fields, including medicine, agriculture, and biotechnology. Finally, the development of this compound analogs may lead to the development of more potent compounds with enhanced activity and specificity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. This compound has been shown to have antimicrobial properties, regulate gene expression and biofilm formation, and has potential applications in medicine, agriculture, and biotechnology. Further research is needed to understand the full potential of this compound and its analogs for use in various fields.
Propiedades
IUPAC Name |
4-propan-2-yl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-9-14-13(15)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVQIESPHSKKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670029.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4670037.png)
![ethyl 4-cyano-2-methyl-5-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-furoate](/img/structure/B4670043.png)
![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)

![4-butoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B4670070.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4670077.png)
![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)
![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)


